molecular formula C24H27NO2 B4053154 N-1-adamantyl-3-(benzyloxy)benzamide

N-1-adamantyl-3-(benzyloxy)benzamide

Cat. No.: B4053154
M. Wt: 361.5 g/mol
InChI Key: ABFZMMVXSKGMJL-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-(benzyloxy)benzamide is a useful research compound. Its molecular formula is C24H27NO2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.204179104 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science Applications

Adamantane derivatives have been integrated into the synthesis of high-performance polymers. For example, new polyamide-imides containing pendent adamantyl groups were synthesized, exhibiting high thermal stability and mechanical strength, suitable for advanced materials applications (Liaw & Liaw, 2001). Additionally, polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have shown promising electroactive and electrochromic properties, indicating their potential in electronic devices (Hsiao et al., 2009).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, adamantane derivatives have been explored for their pharmacological properties. The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist highlighted improvements in physicochemical properties and metabolic stability, suggesting the therapeutic potential of such compounds (Wilkinson et al., 2017). Furthermore, adamantyl N-benzylbenzamide derivatives have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities, showing potential as new series of depigmentation agents (Baek et al., 2012).

Materials Science

Adamantane-based compounds have contributed to the development of materials with enhanced properties. Novel adamantane-modified polybenzoxazines, for instance, have been synthesized, showing improved thermal properties due to the rigid structure of adamantane, which could influence the development of advanced materials (Su et al., 2004).

Organic Synthesis and Catalysis

Adamantane derivatives have also played a role in organic synthesis and catalysis. The synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride provides an example of how these compounds can be synthesized efficiently, offering potential applications in various synthetic pathways (Shishkin et al., 2020).

Properties

IUPAC Name

N-(1-adamantyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c26-23(25-24-13-18-9-19(14-24)11-20(10-18)15-24)21-7-4-8-22(12-21)27-16-17-5-2-1-3-6-17/h1-8,12,18-20H,9-11,13-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFZMMVXSKGMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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